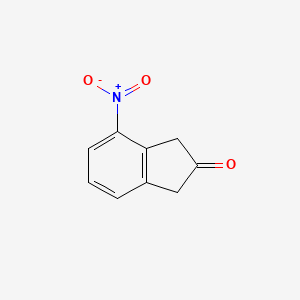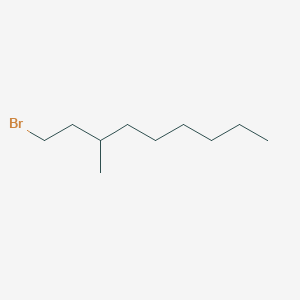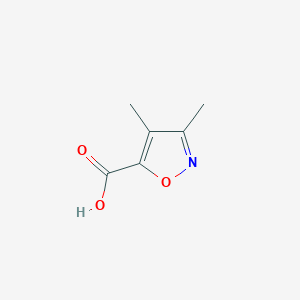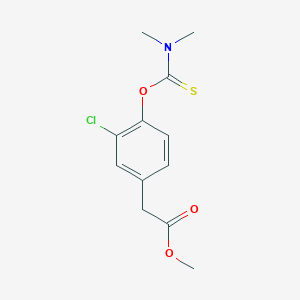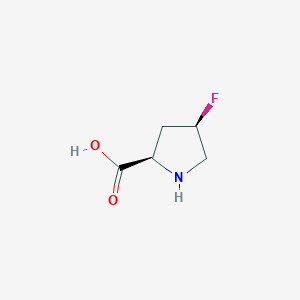
4-Bromo-3'-chloro-1,1'-biphenyl
描述
4-Bromo-3’-chloro-1,1’-biphenyl: is an organic compound with the molecular formula C12H8BrCl It is a biphenyl derivative where the biphenyl core is substituted with a bromine atom at the 4-position and a chlorine atom at the 3’-position
作用机制
Pharmacokinetics
The bioavailability of this compound may be influenced by factors such as its lipophilicity and the presence of transport proteins .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-3’-chloro-1,1’-biphenyl. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s solubility, stability, and interactions with its targets. For example, the compound is stored at room temperature and is stable under dry conditions . It is also important to note that this compound is classified as hazardous, with potential risks to the environment .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3’-chloro-1,1’-biphenyl can be achieved through several methods. One common approach is the Suzuki-Miyaura coupling reaction , which involves the coupling of a brominated biphenyl with a chlorinated phenylboronic acid in the presence of a palladium catalyst . The reaction typically occurs under mild conditions and is tolerant of various functional groups.
Industrial Production Methods: In an industrial setting, the production of 4-Bromo-3’-chloro-1,1’-biphenyl may involve large-scale electrophilic aromatic substitution reactions . For example, bromination and chlorination of biphenyl can be carried out using bromine and chlorine in the presence of a Lewis acid catalyst such as iron(III) chloride .
化学反应分析
Types of Reactions: 4-Bromo-3’-chloro-1,1’-biphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 4-amino-3’-chloro-1,1’-biphenyl can be formed.
Oxidation Products: Oxidation can lead to the formation of biphenyl carboxylic acids.
Reduction Products: Reduction typically yields fully hydrogenated biphenyl derivatives.
科学研究应用
4-Bromo-3’-chloro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated biphenyls.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
相似化合物的比较
- 3-Bromo-4’-chloro-1,1’-biphenyl
- 4-Bromo-4’-chloro-1,1’-biphenyl
- 3,3’-Dibromo-1,1’-biphenyl
- 3,3’,5,5’-Tetrabromo-1,1’-biphenyl
Comparison: 4-Bromo-3’-chloro-1,1’-biphenyl is unique due to its specific substitution pattern, which influences its reactivity and physical properties.
属性
IUPAC Name |
1-bromo-4-(3-chlorophenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrCl/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPIZWLJNVVCRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B3166657.png)

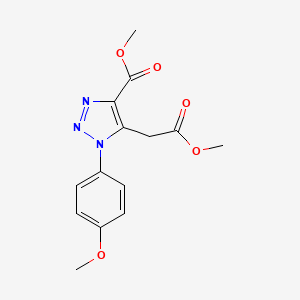

![2-[[[2-(2-Methoxyphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3166684.png)
![2-({2-[4-(Butyrylamino)benzoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3166691.png)
![2-[(4-aminophenyl)thio]-N-(1,3-benzodioxol-5-ylmethyl)propanamide](/img/structure/B3166706.png)
